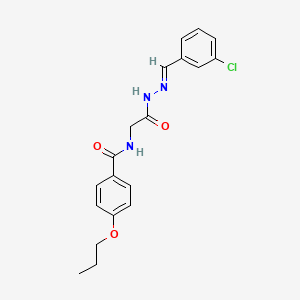
3-butylsulfanyl-4-chlorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-butylsulfanyl-4-chlorobenzoic acid is an organic compound with a molecular formula of C11H13ClO2S It is a derivative of benzoic acid, where the hydrogen atom at the para position is substituted by a chlorine atom, and the hydrogen atom at the meta position is substituted by a butylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butylsulfanyl-4-chlorobenzoic acid can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 4-chlorobenzoic acid with butylthiol in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-butylsulfanyl-4-chlorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorine atom can be reduced to form the corresponding benzoic acid derivative.
Substitution: The chlorine atom can be substituted by other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like ammonia or sodium methoxide can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of 3-butylsulfinyl-4-chlorobenzoic acid or 3-butylsulfonyl-4-chlorobenzoic acid.
Reduction: Formation of 3-butylsulfanylbenzoic acid.
Substitution: Formation of 3-butylsulfanyl-4-aminobenzoic acid or 3-butylsulfanyl-4-methoxybenzoic acid.
Scientific Research Applications
3-butylsulfanyl-4-chlorobenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-butylsulfanyl-4-chlorobenzoic acid involves its interaction with specific molecular targets. The butylsulfanyl group can interact with biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes. The chlorine atom may also contribute to its biological activity by enhancing its lipophilicity and facilitating its interaction with hydrophobic regions of proteins or cell membranes.
Comparison with Similar Compounds
Similar Compounds
4-chlorobenzoic acid: Lacks the butylsulfanyl group, making it less lipophilic and potentially less biologically active.
3-butylsulfanylbenzoic acid: Lacks the chlorine atom, which may reduce its overall biological activity.
3-butylsulfinyl-4-chlorobenzoic acid: An oxidized derivative with different chemical properties and potentially different biological activities.
Uniqueness
3-butylsulfanyl-4-chlorobenzoic acid is unique due to the presence of both the butylsulfanyl and chlorine substituents, which confer distinct chemical and biological properties. The combination of these groups enhances its potential as a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C11H13ClO2S |
|---|---|
Molecular Weight |
244.74 g/mol |
IUPAC Name |
3-butylsulfanyl-4-chlorobenzoic acid |
InChI |
InChI=1S/C11H13ClO2S/c1-2-3-6-15-10-7-8(11(13)14)4-5-9(10)12/h4-5,7H,2-3,6H2,1H3,(H,13,14) |
InChI Key |
NLJZCBWUKAMAJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=C(C=CC(=C1)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3Z)-3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12009051.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B12009057.png)
![Phenol, 2-[[[2-(ethylthio)-6-benzothiazolyl]imino]methyl]-](/img/structure/B12009059.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}acetohydrazide](/img/structure/B12009061.png)
![7,9-Dibromo-5,5-dimethyl-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B12009069.png)

![Methyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12009080.png)
![(5Z)-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12009083.png)
![5-(4-methoxyphenyl)-4-{[(E)-(3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12009089.png)

![N-(2-chlorophenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12009103.png)

![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B12009113.png)
